molecular formula C12H12N2O2 B3339038 4-(2-(4-Pyridyloxy)ethoxy)pyridine CAS No. 50789-62-3

4-(2-(4-Pyridyloxy)ethoxy)pyridine

Cat. No. B3339038
CAS RN: 50789-62-3
M. Wt: 216.24 g/mol
InChI Key: RRCWJXNJBQORGX-UHFFFAOYSA-N
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Description

“4-(2-(4-Pyridyloxy)ethoxy)pyridine” is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One approach involves the use of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the quaternization reactions of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “4-(2-(4-Pyridyloxy)ethoxy)pyridine” is similar to that of pyridine. Pyridine is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, a compound similar to “4-(2-(4-Pyridyloxy)ethoxy)pyridine”, known as P4E4P, has been found to inhibit mild steel corrosion in 1.0 M HCl solution .

Mechanism of Action

While the specific mechanism of action for “4-(2-(4-Pyridyloxy)ethoxy)pyridine” is not mentioned in the search results, pyriproxyfen, a related compound, acts on the endocrine system of insects by mimicking the juvenile hormone, thereby hindering molting and subsequently inhibiting reproduction .

Safety and Hazards

While specific safety and hazard information for “4-(2-(4-Pyridyloxy)ethoxy)pyridine” is not available, it is generally recommended to avoid getting similar chemical compounds in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

4-(2-pyridin-4-yloxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCWJXNJBQORGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCOC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619500
Record name 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-Pyridyloxy)ethoxy)pyridine

CAS RN

50789-62-3
Record name 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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